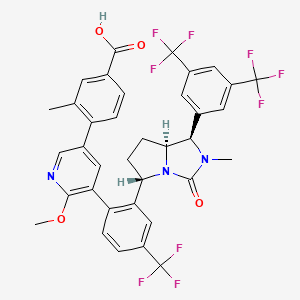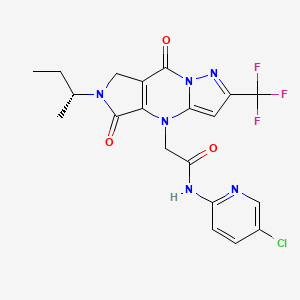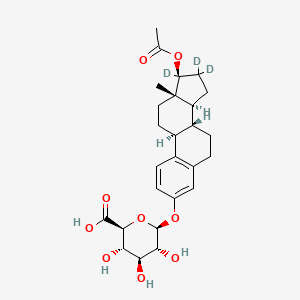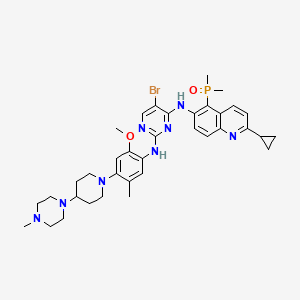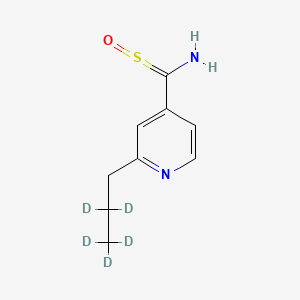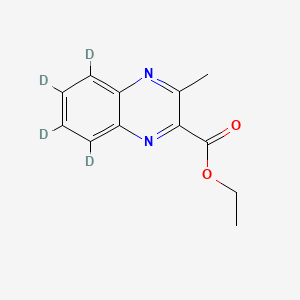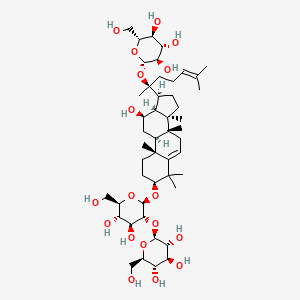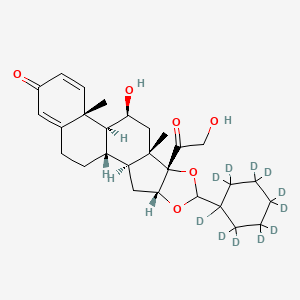
Desisobutyryl ciclesonide-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desisobutyryl ciclesonide-d11 is a deuterium-labeled derivative of desisobutyryl ciclesonide, which is an active metabolite of ciclesonide. Ciclesonide is a glucocorticoid used primarily for the treatment of asthma and allergic rhinitis. The deuterium labeling in this compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .
Preparation Methods
The synthesis of desisobutyryl ciclesonide-d11 involves the incorporation of deuterium atoms into the desisobutyryl ciclesonide molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route may include steps such as esterification, reduction, and purification using techniques like liquid chromatography .
Chemical Reactions Analysis
Desisobutyryl ciclesonide-d11 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Desisobutyryl ciclesonide-d11 is widely used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. Its deuterium labeling allows for precise tracking and quantification in biological systems using techniques like mass spectrometry. This compound is also used to study the metabolic pathways and bioavailability of ciclesonide in various tissues .
Mechanism of Action
Desisobutyryl ciclesonide-d11, like its parent compound ciclesonide, exerts its effects by binding to glucocorticoid receptors. This binding inhibits the infiltration of leukocytes at inflammation sites, interferes with inflammatory mediators, and suppresses humoral immune responses. The active metabolite, desisobutyryl ciclesonide, has a high affinity for glucocorticoid receptors, leading to potent anti-inflammatory effects .
Comparison with Similar Compounds
Desisobutyryl ciclesonide-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Desisobutyryl ciclesonide: The non-deuterated form of the compound.
Ciclesonide: The parent compound, which is inactive until metabolized to desisobutyryl ciclesonide.
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25?,26-,27-,28+/m0/s1/i3D2,4D2,5D2,6D2,7D2,16D |
InChI Key |
OXPLANUPKBHPMS-VFCFKYEJSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)CO)C)O)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


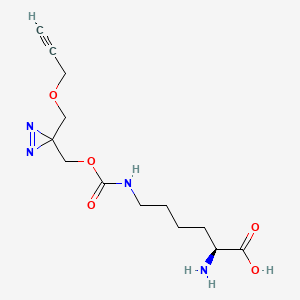
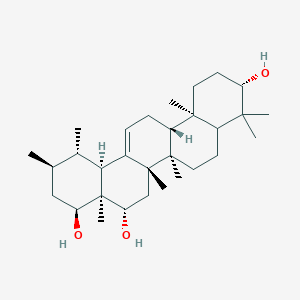
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)

